molecular formula C6H4BrN3S B12973495 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No.: B12973495
M. Wt: 230.09 g/mol
InChI Key: LOFFWGBTRROMGF-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a thione group at the 2nd position of the imidazo[4,5-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents at the 5th position.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
  • 5-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
  • 5-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Uniqueness

5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

5-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)

InChI Key

LOFFWGBTRROMGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=S)N2)Br

Origin of Product

United States

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